molecular formula C18H20N2O4S2 B11173402 2-(benzylsulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-(benzylsulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11173402
M. Wt: 392.5 g/mol
InChI Key: RTRVJFOECCLSHW-UHFFFAOYSA-N
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Description

N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE is a complex organic compound with a molecular formula of C20H24N4O4S This compound is known for its unique structural features, which include a benzothiazole ring fused with a tetrahydro ring system, and a phenylmethanesulfonylacetamide moiety

Preparation Methods

The synthesis of N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE typically involves multi-step organic reactions. The key steps include the formation of the benzothiazole ring, followed by the introduction of the tetrahydro ring system, and finally, the attachment of the phenylmethanesulfonylacetamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to achieve large-scale production efficiently.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H20N2O4S2

Molecular Weight

392.5 g/mol

IUPAC Name

2-benzylsulfonyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C18H20N2O4S2/c1-18(2)8-13-16(14(21)9-18)25-17(19-13)20-15(22)11-26(23,24)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,19,20,22)

InChI Key

RTRVJFOECCLSHW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3)C

Origin of Product

United States

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